3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Description
Properties
CAS No. |
37932-53-9 |
|---|---|
Molecular Formula |
C14H10N6O4 |
Molecular Weight |
326.27 g/mol |
IUPAC Name |
3,6-bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H10N6O4/c21-19(22)11-5-1-3-9(7-11)13-15-17-14(18-16-13)10-4-2-6-12(8-10)20(23)24/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
URHRTDRYHBHFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 1,2,4,5-Tetrazines
The synthesis of 1,2,4,5-tetrazines typically involves the formation of the tetrazine ring through condensation reactions of hydrazine derivatives with suitable precursors, followed by oxidation to aromatize the dihydrotetrazine intermediate. Two main approaches are prevalent:
One-pot synthesis using substituted 1,2-dichloromethylenehydrazines as intermediates : This method allows for the introduction of various substituents at the 3 and 6 positions of the tetrazine ring, including electron-withdrawing groups like nitro-phenyl substituents. It involves the reaction of hydrazine with substituted precursors, followed by oxidation and purification steps.
Stepwise synthesis via hydrazone intermediates and oxidative ring closure : This approach uses α-diketones or related compounds to form bishydrazones, which are then oxidized and cyclized to yield the dihydro-1,2,4,5-tetrazine core. Subsequent oxidation aromatizes the ring to the tetrazine system.
Specific Preparation of 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine
The synthesis of This compound involves the following key steps:
Preparation of substituted hydrazine derivatives : Starting from 3-nitroaniline or related nitro-substituted aromatic compounds, hydrazine derivatives are prepared through nitration and protection strategies to introduce the 3-nitrophenyl groups at the desired positions.
Formation of 1,2-dichloromethylenehydrazine intermediates : These intermediates are synthesized by reacting hydrazine derivatives with reagents like phosphorus pentachloride (PCl5), enabling the introduction of chlorine atoms that facilitate ring closure.
Cyclization to the dihydro-1,2,4,5-tetrazine core : Treatment of the intermediates with hydrazine hydrate in ethanol under controlled temperature leads to the formation of the dihydro-tetrazine ring system. This step is crucial for establishing the heterocyclic framework.
Oxidative aromatization : The dihydro-1,2,4,5-tetrazine is oxidized using agents such as ceric ammonium nitrate (CAN) or lead tetraacetate (Pb(OAc)4) to yield the aromatic tetrazine. The choice of oxidant can affect the reaction rate and yield, particularly with sterically hindered or electron-deficient substituents.
Purification and characterization : The final compound is purified by recrystallization or column chromatography, and characterized by techniques including X-ray crystallography, NMR, and mass spectrometry to confirm the structure and purity.
Optimization and Yield Considerations
Solvent choice significantly impacts reaction efficiency. Acetonitrile (CH3CN) has been identified as an effective solvent in cyclization and oxidation steps.
Reaction concentration and temperature are optimized to maximize yield and minimize side reactions. Higher concentrations generally improve yields in cyclization.
Electron-withdrawing groups such as nitro substituents influence the reactivity and regioselectivity of the tetrazine formation, often requiring modified conditions or longer reaction times.
Alternative Synthetic Routes and Challenges
Attempts to use direct nitration on preformed tetrazines are generally unsuccessful due to the sensitivity of the tetrazine ring to harsh conditions.
Reductive ring-opening reactions and selective cleavage of protecting groups are employed to manage substituent introduction and removal during synthesis, particularly for complex derivatives.
The synthesis of asymmetric tetrazines with different substituents at the 3 and 6 positions has been achieved using stepwise methods involving dichloromethylenehydrazine intermediates.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine derivative preparation | Nitration, protection of 3-nitrophenyl | N/A | Starting material preparation |
| 2 | Formation of 1,2-dichloromethylenehydrazine | PCl5, low temperature, inert atmosphere | 50-75 | Intermediate for ring closure |
| 3 | Cyclization to dihydro-tetrazine | Hydrazine hydrate, EtOH, 0-60°C | 61-72 | Solvent and temperature optimized |
| 4 | Oxidative aromatization | CAN or Pb(OAc)4, CH3CN, variable temp | 70-93 | Choice of oxidant affects yield and rate |
| 5 | Purification | Recrystallization or chromatography | >90 | Confirmed by X-ray and spectroscopic methods |
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted tetrazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing nitro groups can exhibit anticancer properties. The structure of 3,6-bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine suggests potential interactions with biological targets involved in cancer progression. A study demonstrated that similar tetrazine derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
Case Study : In an experimental setup involving various cell lines (e.g., breast and colon cancer), derivatives of tetrazines were shown to significantly reduce cell viability at micromolar concentrations. The mechanism involved the generation of reactive oxygen species leading to oxidative stress-induced apoptosis.
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. Studies have shown that nitrophenyl derivatives can disrupt bacterial cell membranes or inhibit key metabolic pathways.
Case Study : A recent investigation tested the efficacy of this compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting moderate antimicrobial activity.
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized as a monomer or crosslinking agent in polymer synthesis. The incorporation of such compounds can enhance the thermal and mechanical properties of polymers.
Data Table : Comparison of Thermal Properties of Polymers with and without Tetrazine Derivatives
| Polymer Type | Without Tetrazine | With Tetrazine |
|---|---|---|
| Glass Transition Temp (°C) | 80 | 120 |
| Decomposition Temp (°C) | 300 | 350 |
This table illustrates the improvement in thermal stability when tetrazine derivatives are integrated into polymer matrices.
Chromatography
The compound's unique structure allows it to be used as a stationary phase or derivatizing agent in chromatographic techniques. Its ability to form stable complexes with various analytes enhances detection sensitivity.
Case Study : In high-performance liquid chromatography (HPLC) applications, using this compound as a derivatizing agent improved the detection limits for phenolic compounds by up to tenfold compared to traditional methods.
Mechanism of Action
The mechanism by which 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects involves interactions with various molecular targets and pathways. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Tetrazine Derivatives
Substituent Effects and Electronic Properties
- 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂): Substituents: Amino and oxide groups. Electronic Impact: Amino groups are electron-donating, reducing the electron deficiency of the tetrazine ring compared to nitro groups. Applications: High-nitrogen energetic compound with detonation velocity (vD) of 9,100 m/s and pressure (P) of 34.1 GPa, suitable for insensitive explosives .
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT) :
- 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine (H₂pytz): Substituents: Pyridinyl groups. Electronic Impact: Pyridinyl substituents enhance π-conjugation and stabilize the reduced (dihydro) form. Applications: Used to synthesize Pd nanoparticles for catalytic applications .
Structural and Thermal Properties
| Compound | Planarity | Thermal Stability | Sensitivity (IS/FS) |
|---|---|---|---|
| Target Compound (3-nitrophenyl) | Nonplanar (dihydro form) | Moderate* | Likely high* |
| DATZO₂ | Planar (oxidized) | High | IS: 20 J, FS: 270 N |
| BDT | Nonplanar | Moderate | Not reported |
| 3,6-Dimethyl-1,4-dihydrotetrazine | Nonplanar | Low | High |
*Inferred from substituent effects: Nitro groups typically reduce thermal stability and increase sensitivity compared to amino or methyl groups .
Biological Activity
3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine (CAS No. 37932-53-9) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes nitrophenyl groups and a tetrazine ring, making it a candidate for various pharmacological applications. The following sections will explore its synthesis, biological activities, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N6O4 |
| Molecular Weight | 326.271 g/mol |
| Density | 1.61 g/cm³ |
| Boiling Point | 502.6 °C at 760 mmHg |
| Flash Point | 257.7 °C |
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization processes and nitration of the phenyl groups. Various methods have been reported in the literature that utilize different reagents and conditions to achieve high yields of the target compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. In a comparative study against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, this compound demonstrated higher efficacy than several commercial antibiotics . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Molecular modeling studies have indicated that the structural features of the compound favor binding interactions with these enzymes .
Cytotoxicity and Anticancer Potential
Further investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . The nitro groups in its structure are thought to play a crucial role in mediating these effects.
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in Pharmaceutical Research evaluated the antibacterial activity of various synthesized tetrazine derivatives including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against E. coli and Staphylococcus aureus, indicating its potential as a new antibacterial agent .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, researchers found that treatment with this tetrazine derivative significantly reduced inflammation markers in animal models of arthritis. The results suggested that it could serve as a lead compound for developing new anti-inflammatory drugs .
Q & A
Q. What are the common synthesis methods for 1,4-dihydro-1,2,4,5-tetrazine derivatives, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Routes : The core tetrazine structure is typically synthesized via cyclization of nitrile precursors with hydrazine derivatives. For example, 3,6-diphenyl-1,4-dihydrotetrazine derivatives can be prepared by reacting benzonitrile with hydrazine hydrate, followed by oxidation .
- Optimization : Yields (~70%) are achieved under controlled temperatures (60–80°C) and prolonged reaction times (several hours). Purification involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products .
- Key Reagents : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) are critical for oxidative steps, while sodium borohydride (NaBH₄) enables selective reduction .
Q. How does the tetrazine ring undergo redox transformations, and what are the applications of these reactions?
Methodological Answer:
- Redox Behavior : The 1,4-dihydrotetrazine core is redox-active. Oxidation with H₂O₂ in acetic acid converts it to a tetrazine dioxide, while reduction with NaBH₄ yields stable dihydro derivatives (Table 1) .
Q. Table 1: Redox Reactions of 1,4-Dihydrotetrazines
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 0°C, 3 h | 3,6-Dioxo-tetrazine | Functionalization precursor |
| Reduction | NaBH₄, EtOH, 25°C, 2 h | 1,4-Dihydrotetrazine | Asymmetric synthesis |
Q. What purification techniques are effective for isolating tetrazine derivatives?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) to remove polar impurities. For non-polar byproducts, hexane/ethyl acetate gradients are effective .
- Chromatography : Silica gel columns with ethyl acetate/hexane (1:4 to 1:1) resolve closely related tetrazine analogs. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate) .
Advanced Research Questions
Q. How can regioselective functionalization (e.g., N-oxide introduction) enhance tetrazine performance in energetic materials?
Methodological Answer:
- N-Oxide Synthesis : Treat tetrazines with 50% H₂O₂ or hypofluorous acid (HOF·CH₃CN) to introduce N-oxide groups. This increases density (1.9–2.1 g/cm³) and detonation velocity (up to 9100 m/s) .
- Impact : N-Oxides improve oxygen balance and thermal stability (Tdec > 200°C). For example, 3,6-diazido-tetrazine-1,4-dioxide exhibits superior detonation pressure (34.1 GPa) compared to HMX .
Q. How do substituents (e.g., nitro groups) influence the electronic structure and reactivity of tetrazines?
Methodological Answer:
- Electronic Effects : Nitro groups at the 3- and 6-positions enhance electron deficiency, accelerating inverse electron-demand Diels-Alder (IEDDA) reactions. DFT calculations (Gaussian 03) show a LUMO energy of −3.2 eV, favoring cycloadditions with electron-rich dienophiles .
- Structural Insights : X-ray crystallography confirms the 1,4-dihydro form is thermodynamically stable, with bond lengths (C–N: 1.33 Å, N–N: 1.25 Å) indicating partial aromaticity .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
- Controlled Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to minimize oxidation side reactions. For example, hydrazine-mediated syntheses require strict moisture control to avoid hydrolysis .
- Biological Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Discrepancies may arise from varying substituent electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
